molecular formula C16H23BrN2O7S B3939943 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

Cat. No. B3939943
M. Wt: 467.3 g/mol
InChI Key: IXNOHOCTPQBJLE-UHFFFAOYSA-N
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Description

4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) is not fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability and anxiety. It may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) can modulate the activity of various enzymes and proteins in the body, including cyclooxygenase and nitric oxide synthase. It has also been shown to reduce oxidative stress and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) in lab experiments is its high potency and selectivity. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several potential future directions for the research on 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)). These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential therapeutic applications in various disease states. Additionally, the development of novel analogs and derivatives may lead to the discovery of more potent and selective compounds.
In conclusion, 4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties.

Scientific Research Applications

4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of anxiety, depression, and neurodegenerative disorders.

properties

IUPAC Name

4-bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S.C2H2O4/c1-2-9-21(19,20)17-7-5-16(6-8-17)11-12-10-13(15)3-4-14(12)18;3-1(4)2(5)6/h3-4,10,18H,2,5-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOHOCTPQBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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